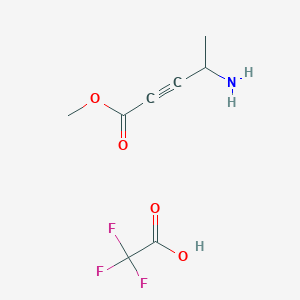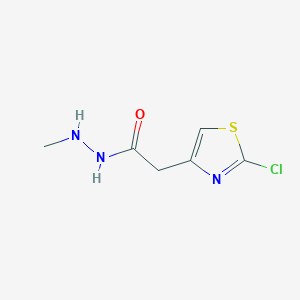
2-(2-chloro-1,3-thiazol-4-yl)-N'-methylacetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-1,3-thiazol-4-yl)-N’-methylacetohydrazide is a heterocyclic compound containing a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-1,3-thiazol-4-yl)-N’-methylacetohydrazide typically involves the reaction of 2-chloro-1,3-thiazole-4-carboxylic acid with N-methylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-(2-chloro-1,3-thiazol-4-yl)-N’-methylacetohydrazide can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-(2-chloro-1,3-thiazol-4-yl)-N’-methylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
2-(2-chloro-1,3-thiazol-4-yl)-N’-methylacetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agrochemicals: It is studied for its potential use as a pesticide or herbicide.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
作用机制
The mechanism of action of 2-(2-chloro-1,3-thiazol-4-yl)-N’-methylacetohydrazide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The exact molecular pathways involved depend on the specific application and target organism or cell type.
相似化合物的比较
Similar Compounds
- 2-chloro-1,3-thiazol-4-yl)methanol
- 2-chloro-1,3-thiazol-5-yl)methanol
- N-(2-chloro-1,3-thiazol-4-yl)acetamide
Uniqueness
2-(2-chloro-1,3-thiazol-4-yl)-N’-methylacetohydrazide is unique due to its specific substitution pattern and the presence of the N’-methylacetohydrazide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C6H8ClN3OS |
|---|---|
分子量 |
205.67 g/mol |
IUPAC 名称 |
2-(2-chloro-1,3-thiazol-4-yl)-N'-methylacetohydrazide |
InChI |
InChI=1S/C6H8ClN3OS/c1-8-10-5(11)2-4-3-12-6(7)9-4/h3,8H,2H2,1H3,(H,10,11) |
InChI 键 |
WFUVULNNPHTITG-UHFFFAOYSA-N |
规范 SMILES |
CNNC(=O)CC1=CSC(=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-3-[4-(tert-butoxy)phenyl]-2-(2,2,2-trifluoroacetamido)propanoic acid](/img/structure/B13503716.png)
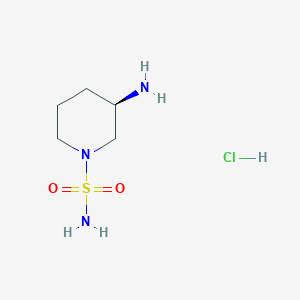
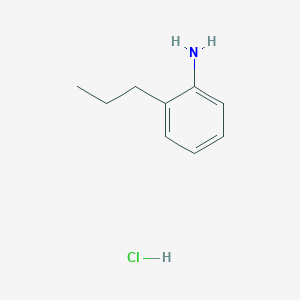
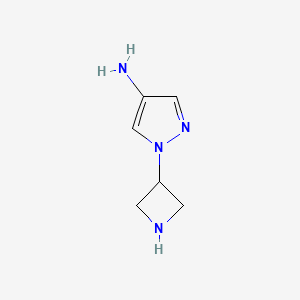
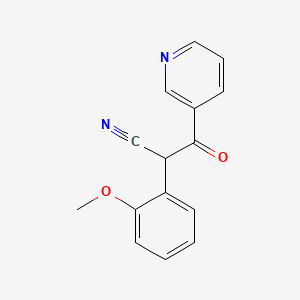
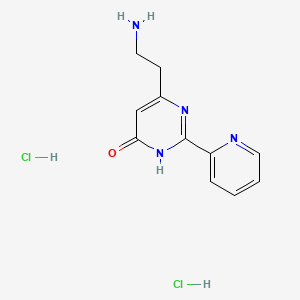
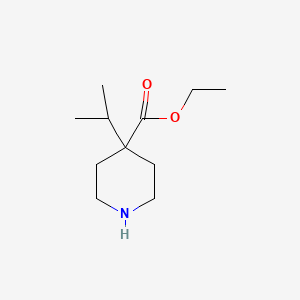

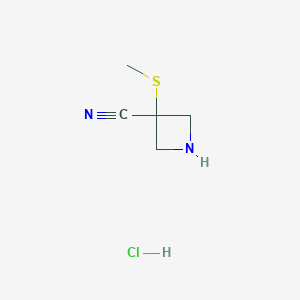

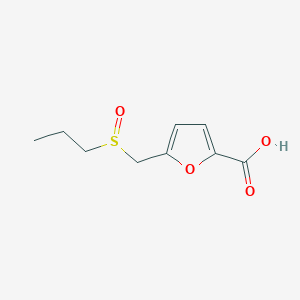
![2-{4-Fluoro-2-[(methoxymethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13503783.png)

